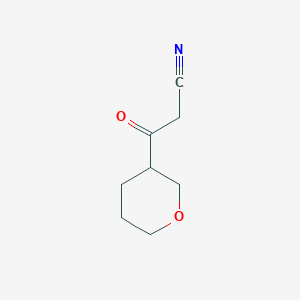

3-(Oxan-3-yl)-3-oxopropanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(oxan-3-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c9-4-3-8(10)7-2-1-5-11-6-7/h7H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUMXSDGOZCHPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Oxan-3-yl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route to 3-(Oxan-3-yl)-3-oxopropanenitrile, a novel β-ketonitrile with potential applications as a versatile building block in medicinal chemistry and drug development. Due to the absence of a directly published synthesis for this specific compound, this guide outlines a scientifically sound, two-step approach based on established chemical principles: the synthesis of a key ester intermediate followed by a Claisen condensation.

Executive Summary

This compound is a heterocyclic β-ketonitrile. While no direct synthesis has been reported in the scientific literature, a robust and efficient synthesis can be proposed via a Claisen condensation of an appropriate oxane-3-carboxylic acid ester with acetonitrile. This guide details the synthesis of the precursor, ethyl oxane-3-carboxylate, and its subsequent conversion to the target molecule. Detailed experimental protocols, expected quantitative data, and characterization information are provided to facilitate its synthesis and evaluation in research and development settings.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process, beginning with the preparation of a suitable ester of oxane-3-carboxylic acid, followed by a Claisen condensation with acetonitrile.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl oxane-3-carboxylate

Principle: Fischer esterification of commercially available oxane-3-carboxylic acid with ethanol in the presence of a strong acid catalyst.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| Oxane-3-carboxylic acid | C₆H₁₀O₃ | 130.14 | 13.0 g (0.1 mol) |

| Ethanol (absolute) | C₂H₅OH | 46.07 | 100 mL |

| Sulfuric acid (conc.) | H₂SO₄ | 98.08 | 1 mL |

| Saturated sodium bicarbonate | NaHCO₃ | 84.01 | As needed |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add oxane-3-carboxylic acid (13.0 g, 0.1 mol) and absolute ethanol (100 mL).

-

Carefully add concentrated sulfuric acid (1 mL) to the stirred mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether (150 mL) and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl oxane-3-carboxylate.

-

Purify the crude product by vacuum distillation to obtain the pure ester.

Expected Yield: 80-90%

Step 2: Synthesis of this compound

Principle: Claisen condensation of ethyl oxane-3-carboxylate with acetonitrile using a strong base to generate the acetonitrile anion.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| Ethyl oxane-3-carboxylate | C₈H₁₄O₃ | 158.19 | 15.8 g (0.1 mol) |

| Acetonitrile | CH₃CN | 41.05 | 8.2 mL (0.2 mol) |

| Sodium hydride (60% in oil) | NaH | 24.00 | 4.8 g (0.12 mol) |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL |

| 1 M Hydrochloric acid | HCl | 36.46 | As needed |

| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add sodium hydride (4.8 g of 60% dispersion in mineral oil, 0.12 mol) and wash with anhydrous hexane to remove the oil.

-

Add anhydrous THF (100 mL) to the flask.

-

In the dropping funnel, prepare a solution of ethyl oxane-3-carboxylate (15.8 g, 0.1 mol) and acetonitrile (8.2 mL, 0.2 mol) in anhydrous THF (100 mL).

-

Add the solution from the dropping funnel dropwise to the stirred suspension of sodium hydride in THF at 0 °C (ice bath).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M hydrochloric acid until the pH is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Expected Yield: 60-75%

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yields

| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Fischer Esterification | Oxane-3-carboxylic acid, Ethanol, H₂SO₄ | Ethanol | Reflux | 4-6 | 80-90 |

| 2 | Claisen Condensation | Ethyl oxane-3-carboxylate, Acetonitrile, NaH | THF | 0 to RT | 12-18 | 60-75 |

Table 2: Estimated Physicochemical and Spectroscopic Data for this compound

Note: As no experimental data for the target compound is available, these values are estimated based on the closely related structure, 3-cyclohexyl-3-oxopropanenitrile.[1]

| Property | Estimated Value |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| Appearance | Colorless to pale yellow oil/solid |

| Boiling Point | > 200 °C (decomposes) |

| ¹H NMR (CDCl₃, 400 MHz) | |

| δ (ppm) | Multiplicity, Integration, Assignment |

| ~ 4.0-3.4 | m, 4H, -O-CH₂- and -CH-O- |

| ~ 3.8 | s, 2H, -CO-CH₂-CN |

| ~ 3.0 | m, 1H, -CH-CO- |

| ~ 2.0-1.6 | m, 4H, -CH₂-CH₂- |

| ¹³C NMR (CDCl₃, 100 MHz) | |

| δ (ppm) | Assignment |

| ~ 195 | C=O |

| ~ 115 | CN |

| ~ 68, 67 | -O-CH₂- and -CH-O- |

| ~ 50 | -CH-CO- |

| ~ 30 | -CO-CH₂-CN |

| ~ 28, 25 | -CH₂-CH₂- |

| IR (neat, cm⁻¹) | |

| ~ 2260 | ν(C≡N) |

| ~ 1720 | ν(C=O) |

| ~ 1100 | ν(C-O-C) |

Logical Workflow Diagram

Caption: Detailed experimental workflow for the synthesis of this compound.

Conclusion

This technical guide presents a feasible and detailed synthetic route for the preparation of this compound. By providing comprehensive experimental protocols, expected data, and clear visualizations of the synthetic pathway and workflow, this document serves as a valuable resource for researchers and scientists in the field of drug development and medicinal chemistry. The successful synthesis of this novel β-ketonitrile will enable its exploration as a key building block for the development of new chemical entities with potential therapeutic applications. Further experimental validation is recommended to confirm the proposed reaction conditions and characterize the final product.

References

An In-depth Technical Guide on the Chemical Properties of 3-(Oxetan-3-yl)-3-oxopropanenitrile

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(Oxetan-3-yl)-3-oxopropanenitrile, tailored for researchers, scientists, and drug development professionals.

Core Chemical Properties

3-(Oxetan-3-yl)-3-oxopropanenitrile is a bifunctional molecule containing a reactive β-ketonitrile group and a strained oxetane ring.[1] The presence of both the ketone and nitrile functionalities makes it a versatile intermediate in organic synthesis.[2] The oxetane moiety is of significant interest in medicinal chemistry as it can influence key drug-like properties such as solubility, metabolic stability, and lipophilicity.[3][4]

Physicochemical Data

A summary of the known quantitative data for 3-(Oxetan-3-yl)-3-oxopropanenitrile is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1936536-80-9 | [1] |

| Molecular Formula | C₆H₇NO₂ | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| Purity | ≥98% | [1] |

Note: Experimental data such as melting point, boiling point, and solubility are not widely reported in publicly accessible literature.

Spectral Data

While specific spectra for 3-(Oxetan-3-yl)-3-oxopropanenitrile are not available, the expected spectral characteristics can be inferred from its structure and data for similar compounds.

-

¹H NMR: Protons on the oxetane ring would likely appear in the 4.5-5.0 ppm region. The methylene protons adjacent to the carbonyl and nitrile groups would be expected around 3.5-4.0 ppm.

-

¹³C NMR: The carbonyl carbon would resonate significantly downfield, typically in the range of 180-200 ppm. The nitrile carbon would be expected around 115-120 ppm. Carbons of the oxetane ring would likely appear in the 60-80 ppm range.[5]

-

Infrared (IR) Spectroscopy: Characteristic strong absorption bands would be expected for the nitrile (C≡N) stretch around 2250 cm⁻¹ and the ketone (C=O) stretch around 1715 cm⁻¹.[6]

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 125.13.

Experimental Protocols

Synthesis of β-Ketonitriles

β-Ketonitriles, such as 3-(Oxetan-3-yl)-3-oxopropanenitrile, are commonly synthesized through the acylation of a nitrile. A general and efficient method involves the reaction of an ester with the anion of acetonitrile.[7]

General Protocol for the Synthesis of 3-(Oxetan-3-yl)-3-oxopropanenitrile:

-

Preparation of the Acylating Agent: An activated form of oxetane-3-carboxylic acid, such as an ester (e.g., methyl oxetane-3-carboxylate) or a Weinreb amide, is prepared using standard synthetic methods.

-

Formation of the Nitrile Anion: Acetonitrile is treated with a strong base, such as sodium amide or potassium tert-butoxide, in an anhydrous ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) to generate the acetonitrile carbanion.[7]

-

Acylation Reaction: The solution containing the acylating agent is added dropwise to the suspension of the acetonitrile anion at a controlled temperature, typically ranging from ambient temperature to gentle reflux, depending on the reactivity of the substrates.[7]

-

Work-up and Purification: Upon completion of the reaction, the mixture is quenched with an aqueous acid solution. The product is then extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is typically purified by silica gel column chromatography to yield the pure β-ketonitrile.[6]

Caption: General workflow for the synthesis of 3-(Oxetan-3-yl)-3-oxopropanenitrile.

Reactivity and Synthetic Applications

β-Ketonitriles are highly versatile synthetic intermediates due to the presence of multiple reactive sites.[8]

-

Heterocycle Synthesis: They are valuable precursors for the synthesis of a wide array of biologically active heterocyclic compounds such as pyridines, pyrimidines, and pyrazoles through condensation and cyclization reactions.[8]

-

Enolate Chemistry: The methylene protons are acidic and can be readily deprotonated to form a stabilized enolate, which can then participate in various carbon-carbon bond-forming reactions.

-

Reduction: The ketone and nitrile functionalities can be selectively or fully reduced to yield amino alcohols or other valuable building blocks.

Biological Significance and Drug Development

The incorporation of an oxetane ring into molecules is a strategy of growing interest in medicinal chemistry.[3] The strained four-membered ring can act as a bioisostere for other common functional groups like gem-dimethyl or carbonyl groups.[9] This substitution can lead to improved physicochemical properties, including:

-

Increased Aqueous Solubility: The polar nature of the ether linkage in the oxetane ring can enhance the solubility of a molecule.[3]

-

Metabolic Stability: The oxetane ring is generally more stable to metabolic degradation compared to more labile functional groups.[4]

-

Three-Dimensionality: The sp³-rich, non-planar structure of the oxetane ring can increase the three-dimensional character of a molecule, which can be beneficial for target binding.[4]

While the specific biological activity of 3-(Oxetan-3-yl)-3-oxopropanenitrile has not been reported, compounds containing the oxetane motif have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[10] Therefore, this molecule represents a potentially valuable scaffold for the development of novel therapeutic agents.

References

- 1. 3-(oxetan-3-yl)-3-oxopropanenitrile CAS#: 1936536-80-9 [m.chemicalbook.com]

- 2. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 9. atlantis-press.com [atlantis-press.com]

- 10. mdpi.com [mdpi.com]

3-(Oxan-3-yl)-3-oxopropanenitrile CAS number and identifiers

Disclaimer

This document provides a technical overview of 3-(Oxan-3-yl)-3-oxopropanenitrile and its related isomers. The specific compound "this compound" is not widely documented in public chemical databases. Therefore, this guide also includes data on the closely related and commercially available isomer, 3-(Oxan-4-yl)-3-oxopropanenitrile , to provide a comprehensive understanding of this class of compounds. It is presumed that the synthesis and properties will be analogous.

Introduction

3-Oxopropanenitrile derivatives are valuable building blocks in organic synthesis, particularly in the preparation of various heterocyclic compounds. The incorporation of a saturated heterocyclic ring, such as an oxane (tetrahydropyran) ring, can significantly influence the physicochemical properties and biological activity of the resulting molecules. This guide focuses on the chemical identifiers, properties, and a plausible synthetic route for this compound.

Chemical Identifiers and Properties

| Identifier | Value for 3-(Oxan-4-yl)-3-oxopropanenitrile | Reference |

| CAS Number | 1010798-64-7 | [1] |

| IUPAC Name | 3-(Oxan-4-yl)-3-oxopropanenitrile | [1] |

| Molecular Formula | C₈H₁₁NO₂ | [1] |

| Molecular Weight | 153.18 g/mol | [1] |

| InChI Key | BEMLWTKUQPQXNH-UHFFFAOYSA-N | [1] |

Experimental Protocols: Synthesis

A general and widely used method for the synthesis of β-ketonitriles (3-oxopropanenitriles) is the condensation of a carboxylic acid ester with acetonitrile in the presence of a strong base. A plausible synthetic route for this compound would involve the reaction of an activated form of oxane-3-carboxylic acid, such as an ester, with acetonitrile.

Plausible Synthesis of this compound:

A suitable starting material would be methyl oxane-3-carboxylate. The synthesis would proceed as follows:

-

Reaction Setup: A solution of methyl oxane-3-carboxylate and acetonitrile is prepared in a suitable anhydrous solvent (e.g., toluene or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: A strong base, such as sodium hydride (NaH) or sodium methoxide (NaOMe), is carefully added to the reaction mixture. The use of sodium hydride is common in Claisen-type condensations.

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (reflux) to drive the condensation. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction is quenched by the addition of an aqueous acid solution (e.g., dilute HCl) to neutralize the base and protonate the enolate intermediate.

-

Extraction and Purification: The product is then extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by silica gel column chromatography.

Logical Relationships and Workflows

The following diagrams illustrate the likely synthetic pathway for this compound.

Caption: Plausible synthesis of this compound.

Caption: General experimental workflow for purification.

Signaling Pathways

Currently, there is no specific information available in the public domain regarding the signaling pathways associated with this compound or its isomers. Research into the biological activity of this class of compounds is ongoing, and future studies may elucidate their interactions with biological targets. Derivatives of the related compound 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile have been investigated for their potential to inhibit neurotrophin/Trk pathways, which are implicated in pain signaling.[1]

Conclusion

This compound represents a potentially useful, yet not extensively characterized, chemical entity. Based on the established chemistry of β-ketonitriles, its synthesis is feasible through standard organic chemistry methodologies. The data available for its 4-yl isomer provide a valuable reference point for its expected properties. Further research is required to fully characterize this compound and to explore its potential applications in medicinal chemistry and materials science.

References

An In-Depth Technical Guide on the Molecular Structure and Conformation of 3-(Oxan-3-yl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational properties of 3-(Oxan-3-yl)-3-oxopropanenitrile. While specific experimental data for this compound is limited in public literature, this document leverages established principles of organic chemistry, computational modeling insights, and comparative data from analogous structures to present a comprehensive theoretical overview. This guide covers the molecule's structural features, predicted physicochemical properties, conformational analysis of the oxane ring and the propanenitrile side chain, and outlines general experimental protocols for its synthesis and characterization. The information herein serves as a valuable resource for researchers interested in the chemical space of β-ketonitriles and their potential applications in medicinal chemistry and drug development.

Molecular Structure and Physicochemical Properties

This compound is a β-ketonitrile derivative featuring a six-membered heterocyclic oxane (tetrahydropyran) ring attached to a 3-oxopropanenitrile moiety. The presence of the ketone and nitrile functional groups makes it a versatile intermediate in organic synthesis.[1][2]

Predicted Physicochemical Properties

Due to the absence of specific experimental data for this compound, the following physicochemical properties have been estimated based on the analysis of structurally related compounds such as 3-cyclopropyl-3-oxopropanenitrile and 3-cyclopentyl-3-oxopropanenitrile.[3][4]

| Property | Predicted Value | Reference Compound(s) for Estimation |

| Molecular Formula | C8H11NO2 | - |

| Molecular Weight | 153.18 g/mol | - |

| XLogP3 | ~0.5 - 1.5 | 3-Cyclopropyl-3-oxopropanenitrile (0.3)[3], 3-Cyclopentyl-3-oxopropanenitrile (1.4)[4] |

| Hydrogen Bond Donor Count | 0 | 3-Cyclopropyl-3-oxopropanenitrile (0)[3], 3-Cyclopentyl-3-oxopropanenitrile (0)[4] |

| Hydrogen Bond Acceptor Count | 3 (1x Oxygen in ring, 1x Carbonyl Oxygen, 1x Nitrile Nitrogen) | 3-Cyclopropyl-3-oxopropanenitrile (2)[3], 3-Cyclopentyl-3-oxopropanenitrile (2)[4] |

| Rotatable Bond Count | 2 | 3-Cyclopropyl-3-oxopropanenitrile (2)[3], 3-Cyclopentyl-3-oxopropanenitrile (2)[4] |

| Topological Polar Surface Area | ~60 Ų | 3-Cyclopropyl-3-oxopropanenitrile (40.9 Ų)[3], 3-Cyclopentyl-3-oxopropanenitrile (40.9 Ų)[4] |

Conformational Analysis

The conformational landscape of this compound is primarily determined by the puckering of the oxane ring and the rotation around the single bonds of the 3-oxopropanenitrile side chain.

Conformation of the Oxane Ring

The six-membered oxane ring is expected to adopt a stable chair conformation to minimize steric and torsional strain. The substituent at the C3 position can be either in an axial or an equatorial position. Generally, for substituted cyclohexanes and related heterocycles, the equatorial position is favored for bulky substituents to avoid 1,3-diaxial interactions.[5]

Caption: Chair conformations of this compound.

Conformation of the 3-Oxopropanenitrile Side Chain

The side chain possesses two rotatable single bonds: C3(oxane)-C(carbonyl) and C(carbonyl)-CH2. Rotation around these bonds will lead to different spatial arrangements of the ketone and nitrile groups relative to the oxane ring. The preferred conformation will be a balance between steric hindrance and electronic effects, such as dipole-dipole interactions. Computational modeling would be required to determine the lowest energy conformers.

Experimental Protocols

Proposed Synthesis

A common method for the synthesis of β-ketonitriles is the acylation of a nitrile.[1] In this case, it would involve the reaction of a suitable ester of oxane-3-carboxylic acid with acetonitrile in the presence of a strong base.

Caption: Proposed synthetic workflow for this compound.

Structural Characterization

Once synthesized, the structure of this compound would be confirmed using a suite of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would reveal the number of different types of protons and their connectivity through spin-spin coupling. The chemical shifts and coupling constants of the oxane ring protons would provide information about the ring conformation.

-

¹³C NMR would show the number of unique carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: This technique would identify the characteristic vibrational frequencies of the functional groups, notably the strong absorbances for the nitrile (C≡N) and ketone (C=O) groups.

-

Mass Spectrometry (MS): This would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming the structure.

-

X-ray Crystallography: If a suitable single crystal can be obtained, this technique would provide the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and the solid-state conformation.

Potential Applications in Drug Development

β-Ketonitriles are valuable precursors for the synthesis of a wide range of heterocyclic compounds, many of which are of interest in medicinal chemistry.[2] The oxane ring is also a common motif in drug molecules, often used to improve physicochemical properties such as solubility and metabolic stability. Therefore, this compound could serve as a key building block for the synthesis of novel bioactive molecules targeting various enzymes and receptors.

Conclusion

This technical guide has provided a comprehensive theoretical overview of the molecular structure and conformation of this compound. While awaiting specific experimental validation, the predictions and protocols outlined here, based on established chemical principles and data from analogous compounds, offer a solid foundation for researchers and scientists working in the field of medicinal chemistry and drug development. The insights into its structure, conformation, and potential synthetic routes will be instrumental in exploring the utility of this compound as a building block for novel therapeutics.

References

- 1. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 3. 3-Cyclopropyl-3-oxopropanenitrile | C6H7NO | CID 9812763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Cyclopentyl-3-oxopropanenitrile | C8H11NO | CID 13592118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. csus.edu [csus.edu]

- 6. Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile) [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

Unraveling the Biological Significance of 3-(Oxan-3-yl)-3-oxopropanenitrile: A Review of Available Data

A comprehensive analysis of publicly available scientific literature reveals a notable absence of direct research on the mechanism of action for 3-(Oxan-3-yl)-3-oxopropanenitrile. The scientific community's focus appears to be on a closely related analog, 3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile, which is primarily recognized as a versatile synthetic intermediate in the generation of novel heterocyclic compounds with potential therapeutic applications.

This technical guide addresses the current understanding of this compound and its structural analog, 3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile, with a focus on their roles in medicinal chemistry and the biological activities of their derivatives. Due to the limited specific data on the mechanism of action of the parent compounds, this paper will explore the synthetic utility and the general biological potential of the resulting chemical entities.

Clarification of the Subject Compound

Initial searches for "this compound" did not yield specific biological or mechanistic data. However, the search results consistently highlighted "3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile," a compound with a similar β-oxoalkanenitrile scaffold. This suggests a possible misnomer in the initial query or a focus on a less-studied chemical entity. For the purpose of this guide, and based on the available literature, we will focus on the biological context of derivatives from the more extensively documented piperidine analog.

Role as a Synthetic Precursor

3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile is primarily valued as a building block in organic synthesis.[1][2] Its chemical structure, featuring a reactive nitrile group and a piperidine ring, allows for its use in the construction of a variety of heterocyclic systems. These heterocycles are often the subjects of investigation for their potential biological activities.

The general synthetic utility is depicted in the workflow below:

Figure 1. A generalized workflow illustrating the use of 3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile as a starting material for the synthesis and discovery of biologically active molecules.

Biological Activities of Derived Compounds

While the mechanism of action for the parent compound is not detailed, the derivatives synthesized from it have been investigated for a range of biological activities. It is important to note that the activity is a property of the final synthesized molecule, not the starting nitrile itself.

Antiviral Potential

Research has indicated that derivatives of 3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile can be modified to produce antiviral agents that target specific viral enzymes.[2] The general mechanism of antiviral drugs often involves the inhibition of key viral processes.[3][4][5][6][7]

A simplified representation of potential antiviral mechanisms of action is shown below:

References

- 1. Buy 3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile (EVT-1753596) | 1308083-97-7 [evitachem.com]

- 2. 3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile | 1308083-97-7 | Benchchem [benchchem.com]

- 3. Mechanism of Action of Antiviral Drugs • Microbe Online [microbeonline.com]

- 4. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review: Mechanism of action of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic and Synthetic Profile of 3-(Oxan-4-yl)-3-oxopropanenitrile, a Surrogate for 3-(Oxan-3-yl)-3-oxopropanenitrile

Introduction

β-Ketonitriles are a class of organic compounds characterized by a ketone functional group beta to a nitrile group. These moieties are significant in medicinal chemistry and organic synthesis, serving as versatile intermediates for the construction of more complex molecular architectures, including various heterocyclic systems. This guide focuses on the spectroscopic characterization and synthetic methodology of 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile, providing a foundational understanding applicable to related structures like 3-(Oxan-3-yl)-3-oxopropanenitrile.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR | ¹³C NMR |

| Predicted Chemical Shift (ppm) | Predicted Chemical Shift (ppm) |

| ~2.80 - 3.20 (m, 1H, CH)¹ | ~205 (C=O)¹ |

| ~3.40 - 3.60 (m, 2H, OCH₂ axial)¹ | ~120 (CN)¹ |

| ~3.90 - 4.10 (m, 2H, OCH₂ equatorial)¹ | ~67 (OCH₂) |

| ~1.60 - 1.90 (m, 4H, CH₂) | ~45 (CH) |

| ~3.70 (s, 2H, COCH₂CN)¹ | ~29 (CH₂) |

| ~28 (COCH₂CN) | |

| ¹ Protons and carbons in the immediate vicinity of electron-withdrawing groups (ketone, nitrile, and oxygen) are expected to be deshielded and appear at a lower field. |

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |

| C≡N (Nitrile) | ~2250[1] | Strong, sharp absorption. Conjugation with the ketone may cause a minor shift.[1] |

| C=O (Ketone) | ~1720[1] | Strong, sharp absorption. |

| C-O-C (Ether) | ~1100 | Strong, characteristic absorption for the oxane ring. |

| C-H (sp³ alkanes) | ~2850-2960 | Medium to strong absorptions. |

Table 3: Mass Spectrometry (MS) Data

| Technique | Expected m/z Values |

| High-Resolution MS (HRMS) | Calculated for C₈H₁₁NO₂ [M+H]⁺: 154.0817Calculated for C₈H₁₁NO₂ [M+Na]⁺: 176.0636 |

| Electron Ionization (EI-MS) | Molecular Ion (M⁺): 153Key Fragments: Fragments corresponding to the loss of CN, CO, and cleavage of the oxane ring would be expected. |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of β-ketonitriles like 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile.

3.1. Synthesis Protocol: Acylation of Acetonitrile with a Lactone

This method is adapted from established procedures for synthesizing β-ketonitriles.[2]

-

Materials:

-

Tetrahydro-2H-pyran-4-one (or corresponding lactone)

-

Acetonitrile

-

Potassium tert-butoxide (KOt-Bu)

-

Anhydrous tetrahydrofuran (THF)

-

Isopropanol (catalytic amount)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add KOt-Bu (2.2 equivalents) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of acetonitrile (2.0 equivalents) in anhydrous THF to the stirred suspension.

-

After stirring for 30 minutes at 0 °C, add a solution of the lactone (1.0 equivalent) in anhydrous THF, followed by a catalytic amount of isopropanol.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C until the mixture is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

3.2. Spectroscopic Analysis Protocol

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

-

-

Infrared (IR) Spectroscopy:

-

For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.

-

For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the key functional groups.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI for HRMS, or Electron Ionization - EI).

-

Acquire the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and major fragments.

-

Visualized Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a target organic compound.

References

An In-depth Technical Guide on the Predicted Solubility and Stability of 3-(Oxan-3-yl)-3-oxopropanenitrile

Executive Summary

3-(Oxan-3-yl)-3-oxopropanenitrile is a heterocyclic compound featuring a tetrahydropyran (oxane) ring, a ketone, and a nitrile group. This unique combination of functional groups suggests its potential utility in medicinal chemistry and materials science. This document outlines the predicted physicochemical properties of this molecule, focusing on its solubility and stability profiles. The predictions are derived from the known characteristics of its core moieties—the tetrahydropyran ring and the β-ketonitrile group—and supported by data from structurally similar molecules. Generalized experimental workflows for determining these properties are also provided to guide researchers in their investigations.

Predicted Physicochemical Properties

The properties of this compound are largely dictated by its functional groups. The tetrahydropyran ring introduces some polar character due to the ether oxygen, while the β-ketonitrile group is known for its reactivity and potential for tautomerism.

Predicted Solubility Profile

The solubility of a compound is a critical parameter for its application in drug development and chemical synthesis. The presence of both polar (ether, ketone, nitrile) and nonpolar (aliphatic backbone) elements in this compound suggests a moderate solubility profile.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | ||

| Water | Low to Moderate | The ether oxygen and carbonyl group can act as hydrogen bond acceptors, but the overall hydrocarbon structure may limit aqueous solubility. Tetrahydropyran itself is soluble in water[1]. |

| Alcohols (e.g., EtOH) | High | The combination of hydrogen bonding capability and organic character should allow for high solubility in alcohols. |

| Polar Aprotic | ||

| DMSO, DMF | High | These solvents are excellent at solvating a wide range of organic molecules, and the polarity of the target compound should facilitate dissolution. |

| Acetone, Acetonitrile | High | The ketone and nitrile functionalities are compatible with these solvents, suggesting good solubility. |

| Nonpolar | ||

| Hexanes, Toluene | Low | The significant polarity imparted by the oxygen and nitrogen functional groups is expected to result in poor solubility in nonpolar hydrocarbon solvents. |

Predicted Stability Profile

The stability of this compound is influenced by its susceptibility to hydrolysis, oxidation, and thermal degradation. The β-ketonitrile moiety is the most reactive part of the molecule.

| Condition | Predicted Stability | Rationale |

| pH | ||

| Acidic (pH < 4) | Moderate to Low | The nitrile group can be susceptible to hydrolysis under strong acidic conditions, potentially converting to a carboxylic acid or amide. The tetrahydropyran ether linkage is generally stable to acid. |

| Neutral (pH ~7) | High | The compound is expected to be relatively stable at neutral pH. |

| Basic (pH > 9) | Low | The methylene protons between the ketone and nitrile groups are acidic and can be deprotonated under basic conditions, forming a resonance-stabilized carbanion. This can lead to degradation or unwanted side reactions. β-ketonitriles are known to undergo reactions under basic conditions. |

| Temperature | Moderate | Like many organic molecules, excessive heat can lead to decomposition. The specific thermal decomposition profile would need to be determined experimentally via techniques like thermogravimetric analysis (TGA). |

| Light | Moderate | Compounds with carbonyl groups can sometimes be susceptible to photochemical reactions. It is advisable to store the compound protected from light. |

| Oxidative | Moderate | The tetrahydropyran ring can be prone to peroxide formation upon prolonged exposure to air, a known characteristic of ethers like tetrahydropyran[1]. The rest of the molecule is not highly susceptible to oxidation under normal conditions. |

Experimental Protocols and Workflows

The following sections describe generalized experimental protocols that can be used to determine the solubility and stability of this compound.

Solubility Determination Workflow

A standard approach to determining thermodynamic solubility is the shake-flask method. The following workflow outlines the key steps.

Caption: Workflow for solubility determination using the shake-flask method.

Stability Assessment Workflow

To assess stability, the compound is subjected to stress conditions, and the amount of remaining parent compound is quantified over time.

Caption: Generalized workflow for chemical stability assessment.

Potential Biological Signaling Pathways

While no specific biological activity has been reported for this compound, its positional isomer, 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile, has been investigated for its potential to inhibit neurotrophin/Trk pathways, which are implicated in pain signaling[2]. Derivatives of this related compound have shown promise in preclinical models for treating inflammatory diseases and neuropathic pain[2]. This suggests a potential avenue of investigation for the title compound.

Caption: Hypothesized inhibition of the Trk signaling pathway.

Conclusion

This compound is a molecule with interesting structural features that suggest moderate solubility in polar organic solvents and potential instability under strongly basic conditions. The tetrahydropyran moiety may also pose a risk of peroxide formation over time. The provided predictive data and generalized experimental workflows serve as a foundational guide for researchers initiating studies on this compound. Further empirical investigation is essential to fully characterize its properties and unlock its potential in various scientific applications.

References

Unveiling the Bioactive Potential of 3-(Oxan-3-yl)-3-oxopropanenitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to the exploration of a diverse array of chemical scaffolds. Among these, heterocyclic compounds have consistently demonstrated a broad spectrum of biological activities. This technical guide delves into the emerging potential of 3-(Oxan-3-yl)-3-oxopropanenitrile derivatives, a class of compounds featuring a tetrahydropyran (oxane) ring linked to a reactive β-ketonitrile moiety. While extensive research on this specific scaffold is still maturing, this document synthesizes the available data on their potential biological activities, drawing insights from structurally related compounds to provide a comprehensive overview for researchers in drug discovery and development. The primary focus will be on their potential anticancer and antimicrobial properties, supported by detailed experimental protocols and logical workflows to guide future investigations.

Potential Biological Activities: Anticancer and Antimicrobial Effects

Derivatives of this compound are being investigated for their potential as both anticancer and antimicrobial agents. The inherent reactivity of the β-ketonitrile group, combined with the structural features of the tetrahydropyran ring, provides a foundation for diverse biological interactions.

Anticancer Activity

The anticancer potential of pyran-containing molecules is a significant area of research. Structurally similar compounds, such as pyranopyrazole derivatives, have shown promising cytotoxic effects against various cancer cell lines. For instance, certain 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-carbonitrile derivatives have demonstrated notable activity against human mouth carcinoma (KB), lung cancer (A549), colon cancer (SW48), and liver cancer (HepG2) cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[1] These findings suggest that the pyran ring system can serve as a valuable scaffold for the design of novel anticancer agents. The mechanism of action for such compounds is often linked to the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxic Activity of Selected Pyranopyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

| 5b | KB | 8 ± 2.217 |

| 5c | KB | 7 ± 2.77 |

| 5g | KB | 7.5 ± 1.49 |

| 5f | A549 | 31.5 ± 2.02 |

| 5g | HepG2 | 22.5 ± 3.09 |

| 5e | SW48 | 23 ± 0.772 |

| 5i | SW48 | 23 ± 4.97 |

| Doxorubicin (Control) | A549 | 6.8 ± 0.78 |

| Doxorubicin (Control) | HepG2 | 6.3 ± 0.65 |

| Doxorubicin (Control) | KB | 5.4 ± 0.5 |

| Doxorubicin (Control) | SW48 | 4.3 ± 0.12 |

Data extracted from a study on pyranopyrazole derivatives, which are structurally related to the topic of interest.[1]

Antimicrobial Activity

The 3-oxopropanenitrile moiety is a well-known pharmacophore in compounds with antimicrobial properties. While specific data for this compound derivatives is limited, related heterocyclic nitriles have been shown to possess antibacterial and antifungal activity. The investigation of novel antimicrobial agents is critical in the face of growing antibiotic resistance.

Experimental Protocols

To facilitate further research into the biological activities of this compound derivatives, this section provides detailed methodologies for key in vitro assays.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[2][3][4][5][6]

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 × 10^4 cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[3][4]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for a few minutes to ensure complete dissolution.[3][6]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm is often used to subtract background absorbance.[3]

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.[7][8][9][10]

Materials:

-

Mueller-Hinton Broth (MHB) or other appropriate broth for the test microorganism

-

96-well microtiter plates

-

Bacterial or fungal strains of interest

-

Sterile saline or PBS

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. Typically, a few colonies are picked from a fresh agar plate and suspended in sterile saline. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10^8 CFU/mL for bacteria. This stock is then further diluted in the broth to achieve the final desired inoculum concentration (e.g., 5 × 10^5 CFU/mL).[10]

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth directly in the 96-well microtiter plate. Each well should contain 50 µL of the diluted compound.

-

Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL. Include a growth control well (broth and inoculum without any compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a plate reader to measure the optical density.[7][9]

Visualizations: Workflows and Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.

Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.

Caption: Workflow for antimicrobial screening to determine the Minimum Inhibitory Concentration (MIC).

Caption: Potential signaling pathways targeted by anticancer this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. Preliminary data from structurally related compounds suggest potential anticancer and antimicrobial activities. This technical guide provides a foundational framework for researchers by summarizing the current state of knowledge, offering detailed experimental protocols for biological evaluation, and visualizing the potential mechanisms of action.

Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic screening against a broad panel of cancer cell lines and microbial strains. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that contribute to their biological activity. Furthermore, elucidation of the specific molecular targets and signaling pathways affected by these compounds will be essential for their rational design and development as effective therapeutic agents. The methodologies and workflows presented herein offer a robust starting point for these critical next steps in unlocking the full therapeutic potential of this intriguing class of molecules.

References

- 1. brieflands.com [brieflands.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT assay overview | Abcam [abcam.com]

- 7. Minimum Inhibitory Concentration (MIC) Test - Microbe [microbe.creativebiomart.net]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Computational and Spectral Analysis of Oxopropanenitrile Compounds

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the computational and spectral methodologies used to characterize oxopropanenitrile compounds. These compounds, featuring both a ketone and a nitrile functional group, are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of their structural and electronic properties through spectral and computational analysis is crucial for their effective application in drug discovery and material science.

Introduction to Oxopropanenitrile Compounds

3-Oxopropanenitrile (C₃H₃NO), the parent compound of this class, is a versatile building block in organic synthesis, particularly for forming various heterocyclic structures.[1] Its derivatives are employed in the development of novel materials and as key intermediates in the creation of antimicrobial agents and other pharmaceuticals.[1] The reactivity and potential applications of these compounds are dictated by the interplay between the electron-withdrawing nitrile group and the carbonyl group. Spectroscopic and computational methods provide essential tools for elucidating their molecular structure, purity, and electronic characteristics.

Synthesis and Experimental Protocols

The synthesis of oxopropanenitrile derivatives is critical for accessing novel chemical entities. The following sections detail common synthetic routes and the experimental protocols for their spectral characterization.

General Synthesis Protocols

Several methods are employed for the synthesis of β-ketonitriles, including oxopropanenitrile derivatives.

-

Condensation Reactions: A primary method involves the condensation of aldehydes and nitriles, often catalyzed by Lewis acids.[1]

-

From Tertiary Amides: A common laboratory-scale synthesis involves the reaction of a tertiary amide with acetonitrile in the presence of a strong base like Lithium bis(trimethylsilyl)amide (LiHMDS) in a solvent such as toluene.[2]

Detailed Protocol: Synthesis of β-Ketonitriles from Tertiary Amides[2]

-

Reaction Setup: A tertiary amide (1.0 mmol) and acetonitrile (2.0 mmol) are combined in a vial with toluene (3.5 mL) under an argon atmosphere.

-

Base Addition: LiHMDS (3.0 mL, 1 M in THF) is added to the solution.

-

Reaction: The resulting mixture is stirred for approximately 15 hours.

-

Quenching: The reaction is quenched by adding a saturated solution of ammonium chloride (NH₄Cl).

-

Extraction: The mixture is diluted with ethyl acetate, and the organic layer is separated.

-

Washing: The organic layer is washed sequentially with brine.

-

Drying and Concentration: The washed organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified using silica gel column chromatography with an ethyl acetate/hexane eluent system to yield the final β-ketonitrile product.

Spectral Analysis Protocols

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the key functional groups within the molecule.

-

Sample Preparation: For solid samples, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet.[3][4]

-

Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.[3] Key vibrational bands for the nitrile (C≡N) and carbonyl (C=O) groups are analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

-

Sample Preparation: The purified compound is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN).[2][5]

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[2][5] The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard.[5]

Spectral Data of Oxopropanenitrile Derivatives

The combination of IR and NMR spectroscopy provides a detailed fingerprint of oxopropanenitrile compounds. The characteristic absorptions and chemical shifts are summarized below.

Infrared (IR) Spectroscopy Data

The most prominent features in the IR spectra of oxopropanenitriles are the sharp, intense absorption of the nitrile group and the strong absorption of the carbonyl group.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Nitrile (C≡N) | Stretching (ν) | 2240 - 2260 | [2][6] |

| Carbonyl (C=O) | Stretching (ν) | 1680 - 1725 | [2][7] |

Example: 3-(4-(Chloromethyl)phenyl)-3-oxopropanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed structural information. The methylene protons flanked by the carbonyl and nitrile groups exhibit a characteristic chemical shift.

Table 1: ¹H and ¹³C NMR Data for 3-(4-(Chloromethyl)phenyl)-3-oxopropanenitrile in CDCl₃ [2]

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Methylene (-CH₂-) | 4.09 (s, 2H) | 29.51 |

| Aromatic C-H | 7.91 (d, 2H), 7.54 (d, 2H) | 129.18, 128.93 |

| Nitrile (-C≡N) | - | 113.70 |

| Carbonyl (>C=O) | - | 186.60 |

| Aromatic C (quaternary) | - | 144.21, 134.01 |

| Chloromethyl (-CH₂Cl) | 4.62 (s, 2H) | 44.95 |

Computational Studies

Computational chemistry offers powerful tools for predicting and interpreting the spectral and electronic properties of molecules, complementing experimental data.[8][9]

Computational Methodologies

Density Functional Theory (DFT) and ab initio methods like Hartree-Fock (HF) are standard for these analyses.[7][10]

-

Software: Gaussian, Avogadro, and similar program packages are commonly used.[10][11]

-

Method/Basis Set: A frequent combination for reliable results is the B3LYP functional with a Pople-style basis set such as 6-311G(d,p) or 6-31G*.[7][12]

-

Procedure: The process typically involves:

-

Geometry Optimization: Finding the lowest energy conformation of the molecule.[11]

-

Frequency Analysis: Calculating vibrational frequencies to compare with experimental IR spectra and confirm the structure is a true minimum on the potential energy surface.[3][7]

-

Electronic Property Calculation: Using methods like Natural Bond Orbital (NBO) analysis to study intramolecular charge transfer and electronic stabilization.[12]

-

The workflow for integrating experimental and computational studies is visualized below.

Caption: Integrated workflow for experimental and computational analysis.

Key Computational Predictions

-

Vibrational Frequencies: DFT calculations can predict IR spectra. Calculated wavenumbers are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and basis set limitations, improving agreement with experimental data.[3][7]

-

Electronic Transitions: Time-dependent DFT (TD-DFT) calculations can predict UV-Visible absorption bands, correlating electronic excitations (e.g., HOMO to LUMO transitions) with observed spectra.[12]

-

Intramolecular Interactions: NBO analysis reveals hyperconjugative interactions, such as those between lone pairs on oxygen atoms and antibonding orbitals of adjacent bonds, which contribute to molecular stability.[12]

The diagram below illustrates the key functional groups and potential intramolecular interactions within a generic oxopropanenitrile structure that are studied computationally.

Caption: Key structural features of oxopropanenitriles for analysis.

Conclusion

The systematic characterization of oxopropanenitrile compounds relies on the powerful synergy between experimental spectroscopy and theoretical computations. IR and NMR spectroscopy provide definitive evidence for the presence of key functional groups and the overall molecular framework. Computational methods, particularly DFT, not only corroborate experimental findings by predicting spectral data but also offer deeper insights into the electronic structure and stability of these important synthetic intermediates. This integrated approach is indispensable for quality control, reaction monitoring, and the rational design of new molecules in drug development and materials science.

References

- 1. Buy 3-Oxopropanenitrile | 6162-76-1 [smolecule.com]

- 2. rsc.org [rsc.org]

- 3. Accuracy and feasibility analysis of computational chemistry in drug spectral simulation—a case study of acetylsalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spectral Analysis and Structural Identification of Remifentanil Acid | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 5. Infrared and NMR Spectroscopic Fingerprints of the Asymmetric H7 +O3 Complex in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vibrational and Electronic Spectroscopy of 2-Cyanoindene Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. Computational Approaches to Molecular Properties, Chemical Reactivity, and Drug Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Home · Computational Chemistry [compchem.nl]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Safety, Handling, and Disposal of 3-(Oxan-3-yl)-3-oxopropanenitrile

Disclaimer: No specific safety data sheet (SDS) or comprehensive toxicological information is publicly available for 3-(Oxan-3-yl)-3-oxopropanenitrile. The following guide is based on extrapolated data from structurally analogous compounds, primarily other β-ketonitriles. All procedures should be conducted with the utmost caution in a controlled laboratory setting by trained professionals. A thorough risk assessment should be performed before handling this compound.

This technical guide provides a detailed overview of the presumed safety, handling, and disposal protocols for this compound, a compound of interest for researchers, scientists, and drug development professionals. Due to the absence of specific data for this molecule, this guide synthesizes information from close structural analogs to provide the most reliable safety recommendations currently possible.

Hazard Identification and Classification

Based on the hazard classifications of analogous β-ketonitriles, this compound is anticipated to be a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.

Anticipated GHS Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

Hazard and Precautionary Statements (Extrapolated):

| Code | Statement |

| H302 | Harmful if swallowed. |

| H312 | Harmful in contact with skin. |

| H332 | Harmful if inhaled. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Physical and Chemical Properties (Predicted)

| Property | Value (Predicted/Analog Data) | Source (Analog) |

| Molecular Formula | C₈H₁₁NO₂ | - |

| Molecular Weight | 153.18 g/mol | [1] |

| Appearance | Likely a solid or oil at room temperature. | General knowledge of similar compounds. |

| Purity | Research grade is typically around 95%. | [1] |

Experimental Protocols: Safe Handling and Storage

Given the anticipated hazards, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Skin Protection: A flame-retardant lab coat and nitrile gloves are essential. Thicker or double-gloved protection may be necessary for prolonged handling.

-

Respiratory Protection: All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Engineering Controls

-

Work should be exclusively performed in a well-ventilated laboratory with a functioning chemical fume hood.

-

An eyewash station and safety shower must be readily accessible.

Handling Procedures

-

Preparation: Before use, ensure all necessary PPE is donned correctly. The work area within the fume hood should be clean and uncluttered.

-

Weighing and Transfer: If the compound is a solid, weigh it out in the fume hood. Use appropriate tools to minimize dust generation. If it is an oil, transfer it carefully using a pipette.

-

In Case of Spills:

-

For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

-

Place the absorbed material into a sealed container for hazardous waste disposal.

-

Clean the spill area thoroughly.

-

For large spills, evacuate the area and contact environmental health and safety personnel.

-

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents, acids, and bases.

-

Avoid exposure to high temperatures to prevent thermal decomposition, which may release toxic gases such as hydrogen cyanide (HCN)[1].

Disposal Protocols

Waste containing this compound must be treated as hazardous chemical waste.

Waste Segregation

-

All disposable materials contaminated with the compound (e.g., gloves, pipette tips, absorbent paper) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

-

Unused or waste quantities of the compound should be stored in their original or a suitable, labeled container for disposal.

Neutralization and Disposal

Due to the potential for the release of hydrogen cyanide, especially under acidic or high-temperature conditions, direct disposal is not recommended. A chemical neutralization step is advised. β-Ketonitriles can be hydrolyzed under basic conditions to the corresponding β-keto acid, which is generally less toxic.

Experimental Protocol for Neutralization (to be performed by trained personnel):

-

In a chemical fume hood, cautiously add the β-ketonitrile waste to a solution of sodium hydroxide (e.g., 2M), ensuring the container is well-vented.

-

Stir the mixture at room temperature. The reaction progress can be monitored by techniques such as TLC or LC-MS to ensure the complete disappearance of the nitrile.

-

Once the hydrolysis is complete, the resulting basic aqueous solution should be neutralized with a dilute acid (e.g., hydrochloric acid) with careful monitoring of the temperature and pH.

-

The final neutralized aqueous waste should be disposed of in accordance with local and institutional regulations for chemical waste.

Visualizations

The following diagrams illustrate key workflows for the safe handling of this compound.

References

Methodological & Application

Application Notes and Protocols: 3-(Oxan-3-yl)-3-oxopropanenitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Oxan-3-yl)-3-oxopropanenitrile is a versatile, yet underexplored, building block in organic synthesis. Its unique structure, combining a reactive β-ketonitrile moiety with a saturated tetrahydropyran ring, offers significant potential for the synthesis of novel heterocyclic compounds with applications in medicinal chemistry and drug discovery. The tetrahydropyran motif is a common feature in many approved drugs, valued for its ability to improve pharmacokinetic properties.[1][2] This document provides detailed application notes on the utility of this compound and presents robust protocols for its synthesis and subsequent transformation into valuable heterocyclic scaffolds.

Application Notes

The primary application of this compound lies in its utility as a precursor for a diverse range of heterocyclic systems. The presence of both a ketone and a nitrile group allows for a variety of cyclization reactions with binucleophiles.[3][4]

-

Synthesis of Pyridine Derivatives: The β-ketonitrile functionality is a classic precursor for the Hantzsch pyridine synthesis and related methodologies, enabling the construction of highly substituted pyridine rings.[5][6] These pyridine derivatives are core structures in numerous pharmaceuticals.

-

Synthesis of Pyrimidine Derivatives: Condensation reactions with amidines or urea provide a straightforward route to substituted pyrimidines, another critical scaffold in medicinal chemistry.[7][8][9]

-

Synthesis of Thiophene Derivatives: The Gewald reaction, a multicomponent condensation involving a ketone, a nitrile, and elemental sulfur, can be employed to synthesize highly functionalized 2-aminothiophenes.[10][11][12]

-

Synthesis of Fused Heterocyclic Systems: The reactivity of the β-ketonitrile moiety can be exploited to construct more complex, fused heterocyclic systems through multi-step reaction sequences.

The incorporation of the oxane ring is of particular interest to drug development professionals. Saturated heterocycles like tetrahydropyran can enhance solubility, metabolic stability, and cell permeability, while also providing a three-dimensional structure that can lead to improved target binding and selectivity.[13]

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved via a Claisen condensation between an appropriate ester of oxan-3-carboxylic acid and acetonitrile.[14][15][16][17] The following protocol is based on established methods for β-ketonitrile synthesis.

Reaction Scheme:

Caption: Claisen condensation for the synthesis of the target β-ketonitrile.

Table 1: Reagents for the Synthesis of this compound

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Weight |

| Ethyl oxan-3-carboxylate | 158.19 | 10.0 | 1.58 g |

| Sodium hydride (60% in oil) | 24.00 | 22.0 | 0.88 g |

| Acetonitrile | 41.05 | 20.0 | 1.05 mL |

| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |

| 1 M Hydrochloric Acid | - | - | As needed |

Protocol:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (0.88 g, 22.0 mmol, 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.

-

Add anhydrous THF (30 mL) to the flask.

-

In a separate flask, dissolve ethyl oxan-3-carboxylate (1.58 g, 10.0 mmol) and acetonitrile (1.05 mL, 20.0 mmol) in anhydrous THF (20 mL).

-

Add the solution of the ester and nitrile dropwise to the stirred suspension of sodium hydride in THF at room temperature over 30 minutes.

-

After the addition is complete, heat the reaction mixture to reflux for 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the pH of the aqueous layer is approximately 5-6.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound. The expected yield is in the range of 60-70% based on analogous reactions.

Synthesis of a Substituted Pyridine

This protocol describes the synthesis of a tetrahydropyranyl-substituted pyridine derivative via a modified Hantzsch-type reaction.

Reaction Scheme:

Caption: One-pot synthesis of a substituted pyridine derivative.

Table 2: Reagents for the Synthesis of a Substituted Pyridine

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Weight |

| This compound | 153.18 | 1.0 | 0.153 g |

| Malononitrile | 66.06 | 1.0 | 0.066 g |

| 4-Chlorobenzaldehyde | 140.57 | 1.0 | 0.141 g |

| Ammonium acetate | 77.08 | 8.0 | 0.617 g |

| Ethanol | - | - | 15 mL |

Protocol:

-

In a 50 mL round-bottom flask, combine this compound (0.153 g, 1.0 mmol), malononitrile (0.066 g, 1.0 mmol), 4-chlorobenzaldehyde (0.141 g, 1.0 mmol), and ammonium acetate (0.617 g, 8.0 mmol).

-

Add ethanol (15 mL) and equip the flask with a reflux condenser.

-

Heat the reaction mixture to reflux with stirring for 6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (50 mL) with stirring.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Dry the solid and recrystallize from ethanol to afford the pure 2-amino-6-(4-chlorophenyl)-4-(oxan-3-yl)nicotinonitrile. Expected yields for similar reactions are typically in the range of 75-85%.

Synthesis of a Substituted Pyrimidine

This protocol outlines the synthesis of a tetrahydropyranyl-substituted pyrimidine derivative.

Reaction Scheme:

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recyclization of Maleimides by Binucleophiles as a General Approach for Building Hydrogenated Heterocyclic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Aryl/hetaryl-2-cyanoacryloyl chlorides: Synthesis and Reactions with Binucleophiles Targeting Heterocycles [journals.ekb.eg]

- 5. fiveable.me [fiveable.me]

- 6. baranlab.org [baranlab.org]

- 7. mdpi.com [mdpi.com]

- 8. Pyrimidine synthesis [organic-chemistry.org]

- 9. sphinxsai.com [sphinxsai.com]

- 10. Gewald reaction - Wikipedia [en.wikipedia.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. saturated-heterocycles-with-applications-in-medicinal-chemistry - Ask this paper | Bohrium [bohrium.com]

- 14. Claisen Condensation [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

Application Notes and Protocols: 3-(Oxan-3-yl)-3-oxopropanenitrile as a Versatile Building Block for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(Oxan-3-yl)-3-oxopropanenitrile as a versatile precursor for the synthesis of a variety of biologically relevant heterocyclic compounds. While specific experimental data for this particular β-keto nitrile is limited in publicly available literature, its chemical structure suggests a reactivity profile analogous to other well-studied β-oxoalkanonitriles. The protocols and applications outlined below are based on established synthetic methodologies for similar compounds and are expected to be readily adaptable.

Introduction